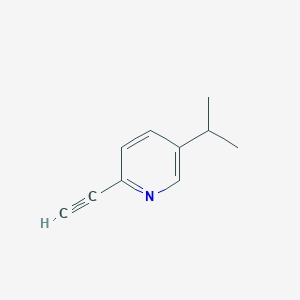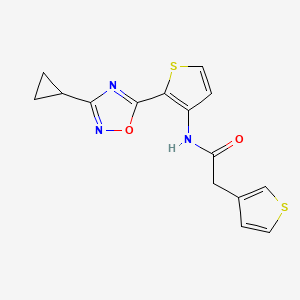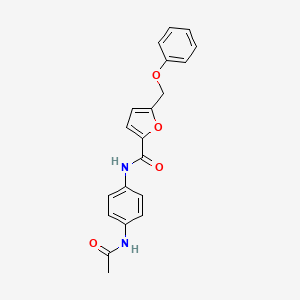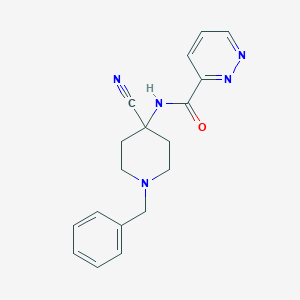
2-Ethynyl-5-(propan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-5-(propan-2-yl)pyridine is a chemical compound with the CAS Number: 1824195-28-9 . It has a molecular weight of 145.2 and its IUPAC name is 2-ethynyl-5-isopropylpyridine . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 2-Ethynyl-5-(propan-2-yl)pyridine is 1S/C10H11N/c1-4-10-6-5-9 (7-11-10)8 (2)3/h1,5-8H,2-3H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
2-Ethynyl-5-(propan-2-yl)pyridine is a liquid with a molecular weight of 145.2 . It is stored at a temperature of -10°C . A related compound, 2-Ethynylpyridine, has a density of 1.0±0.1 g/cm3, a boiling point of 191.5±28.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Research has shown various chemical synthesis applications of compounds related to 2-Ethynyl-5-(propan-2-yl)pyridine. For instance, ethynylation of heterocycles like furan-2-yl and thiophen-2-ylpyrroles has been conducted with acylbromoacetylenes in solid Al2O3 medium, indicating the reactivity of these compounds in specific chemical environments (Sobenina et al., 2014). Similarly, the synthesis of complex metal compounds involving pyridine derivatives demonstrates the utility of these compounds in the formation of various chemical structures (Schmidt et al., 2011).
Molecular Structure and Properties
Studies have also explored the molecular structures and properties of compounds related to 2-Ethynyl-5-(propan-2-yl)pyridine. Research on the complexation to metals like Cadmium(II) of certain tetradentate ligands derived from pyridinecarbaldehyde highlights the structural configurations and interactions of these compounds (Hakimi et al., 2013). Additionally, the synthesis and characterization of other pyridine derivatives provide insights into their potential applications in areas such as luminescence and photovoltaics (Jayapal et al., 2018).
Application in Polymer Chemistry
Research in polymer chemistry has utilized pyridine derivatives for specific applications. For example, 2-(pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids, demonstrating its utility in controlled polymerization processes (Elladiou & Patrickios, 2012).
Safety and Hazards
Direcciones Futuras
While specific future directions for 2-Ethynyl-5-(propan-2-yl)pyridine are not available, related compounds have shown promise in various fields. For instance, pyrimidine derivatives, which include compounds similar to 2-Ethynyl-5-(propan-2-yl)pyridine, have been reported to exhibit diverse types of biological and pharmaceutical activities . This suggests that 2-Ethynyl-5-(propan-2-yl)pyridine could potentially have interesting applications in the future.
Propiedades
IUPAC Name |
2-ethynyl-5-propan-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-4-10-6-5-9(7-11-10)8(2)3/h1,5-8H,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZFTUAMYIMXLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-5-(propan-2-yl)pyridine | |
CAS RN |
1824195-28-9 |
Source


|
| Record name | 2-ethynyl-5-(propan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Cyano-N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2369910.png)


![3-methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B2369914.png)

![4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B2369916.png)

![6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide](/img/structure/B2369919.png)



![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369926.png)